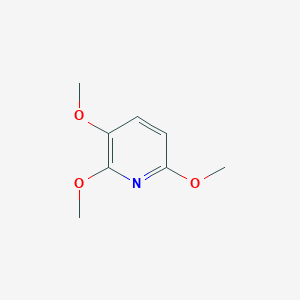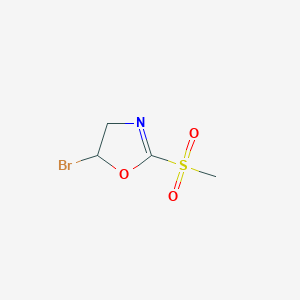
1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride
Übersicht
Beschreibung
“1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride” is a chemical compound with the empirical formula C7H17Cl2N5O and a molecular weight of 258.15 . It is a solid in form .
Physical And Chemical Properties Analysis
The compound is a solid in form . Its empirical formula is C7H17Cl2N5O and it has a molecular weight of 258.15 .Wissenschaftliche Forschungsanwendungen
Antitumor Activity : A study by Ding et al. (2016) on novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group revealed good to excellent inhibitory activity against tumor cells, specifically against CDC25B, suggesting potential antitumor applications (Ding et al., 2016).
Antimicrobial Activities : Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and found some of them to possess good or moderate activities against test microorganisms, indicating potential as antimicrobial agents (Bektaş et al., 2007).
Anti-Bone Cancer Activity : Lv et al. (2019) investigated the in vitro anticancer activities of a heterocyclic compound similar to 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride against human bone cancer cell lines, suggesting its potential in anti-bone cancer therapies (Lv et al., 2019).
Anticonvulsant Activities : Aytemir et al. (2004) synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives with substituted piperazine derivatives and evaluated their anticonvulsant activity, demonstrating potential use in the treatment of seizures (Aytemir et al., 2004).
Antihypertensive Agents : A study by Meyer et al. (1989) on 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines suggested potential antihypertensive activity in spontaneously hypertensive rats, indicating possible applications in blood pressure management (Meyer et al., 1989).
Antimycotic Properties : Heeres et al. (1983) reported the synthesis of terconazole, a triazole ketal with 1,2,4-triazole moiety, demonstrating high topical antifungal activity against vaginal candidosis and dermatophytosis (Heeres et al., 1983).
Reactivity and Adsorption Studies : Al-Ghulikah et al. (2021) investigated the reactive properties and adsorption behavior of a triazole derivative, providing insights into the stability and potential pharmaceutical applications of such compounds (Al-Ghulikah et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(1H-1,2,4-triazol-5-ylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5.2ClH/c1-3-12(4-2-8-1)5-7-9-6-10-11-7;;/h6,8H,1-5H2,(H,9,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTXOCOQYJITOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC=NN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1402743.png)
![4-{5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-benzonitrile](/img/structure/B1402745.png)
![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-bromo-acryloylamino]-benzoic acid](/img/structure/B1402747.png)
![2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid methyl ester](/img/structure/B1402748.png)
![9-Chloro-5-isobutyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole](/img/structure/B1402749.png)




![3-[2-(3-Benzothiazol-6-yl-4-oxo-2-thioxo-thiazolidin-5-ylidene)-acetyl]-1H-indole-5-carbonitrile](/img/structure/B1402760.png)
![7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride](/img/structure/B1402761.png)
